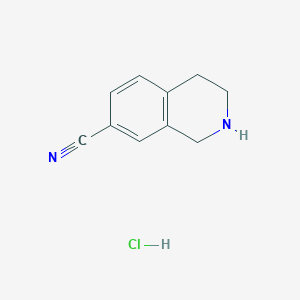

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Descripción general

Descripción

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a chemical compound that is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride and its analogs has been a topic of interest in medicinal chemistry. The heterocyclic scaffold of tetrahydroisoquinolines (THIQ) has garnered attention due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . Commonly used synthetic strategies for constructing the core scaffold have also been discussed .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is represented by the linear formula C10H11ClN2 . The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride include a molecular weight of 194.66 . It is a solid at room temperature and should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

1,2,3,4-Tetrahydroisoquinoline: compounds have shown promise in the study of neurodegenerative diseases. They exhibit diverse biological activities that may counteract various infective pathogens and neurodegenerative disorders . The compound’s ability to modulate neurotransmitter systems makes it a valuable tool in understanding diseases like Parkinson’s and Alzheimer’s.

Antitumor Antibiotics Development

The THIQ nucleus is a key component in antitumor antibiotics isolated from natural sources. Over the past four decades, THIQ-based antitumor antibiotics have been a focus due to their potent activity against cancer cells. The development of novel THIQ analogs aims to improve efficacy and reduce side effects in cancer therapy .

Infectious Disease Treatment

Research on THIQ analogs includes their application in treating infectious diseases. Their structural–activity relationship (SAR) studies help in designing compounds that are effective against a broad spectrum of pathogens, offering new avenues for the treatment of resistant strains .

Synthetic Medicinal Chemistry

The THIQ scaffold is significant in synthetic medicinal chemistry, where it’s used to construct complex molecules with potential therapeutic effects. Common synthetic strategies for creating this core scaffold are crucial for advancing drug design and discovery .

Pharmacological Activity Profiling

1,2,3,4-Tetrahydroisoquinoline: derivatives are analyzed for their pharmacological profiles, which include their biological potential, mechanism of action, and interaction with biological targets. This profiling is essential for identifying promising candidates for further drug development .

Molecular Docking and Dynamics Studies

Molecular docking and dynamics studies of THIQ compounds provide insights into their interaction with biological targets. This computational approach helps predict the binding affinity and activity of these compounds, which is vital for rational drug design .

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products It’s known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .

Biochemical Pathways

It’s known that thiq based compounds exert diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 19466 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCOFDGYVBVRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655213 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200137-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)